[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester
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Overview
Description
[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester: is an intriguing compound with significant utility in various scientific fields. This compound contains several functional groups, including an amino group, a carbamate group, and a tert-butyl ester. It exhibits unique chemical properties that make it valuable in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester typically involves several steps:
Starting Material: : The synthesis begins with L-Valine, a naturally occurring amino acid.
Step 1: : Protection of the amino group of L-Valine using a suitable protecting group like tert-butyloxycarbonyl (Boc).
Step 2: : Coupling of the protected L-Valine with pyrrolidine-2-carboxylic acid using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Step 3: : Deprotection of the amino group to yield the final product.
Industrial Production Methods
In an industrial setting, the preparation of this compound might involve:
Large-scale synthesis: : Utilizing automated synthesis equipment to ensure the purity and consistency of the final product.
Optimization of reaction conditions: : Ensuring the highest possible yield and minimizing waste by optimizing temperature, pH, and reaction time.
Purification: : Using methods like chromatography to isolate and purify the final compound.
Chemical Reactions Analysis
Types of Reactions
[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester: undergoes a variety of chemical reactions:
Oxidation: : Reaction with oxidizing agents to form oxazolidinones.
Reduction: : Reduction of the carbonyl group to yield alcohol derivatives.
Substitution: : Substitution reactions at the amino or ester groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), sodium hypochlorite (NaOCl).
Reducing Agents: : Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: : Various halides and alkylating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include:
Oxazolidinones: : Through oxidation reactions.
Alcohol Derivatives: : Via reduction processes.
Substituted Derivatives: : Depending on the substitution reagent used.
Scientific Research Applications
Chemistry: : In organic synthesis, it serves as an intermediate for producing more complex molecules. Biology : Utilized in peptide synthesis for studying protein interactions. Medicine Industry : Used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester exerts its effects involves:
Molecular Targets: : Amino acids and peptides in biological systems.
Pathways Involved: : Interaction with enzymes and receptors, leading to changes in cellular activity.
Comparison with Similar Compounds
Comparing [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester with similar compounds:
Peptidyl derivatives: : Share structural similarities but may differ in biological activity.
Other carbamate esters: : Have similar chemical properties but different reactivity profiles.
List of Similar Compounds
Carbamic acid derivatives
Peptidyl carbamates
Amino acid esters
This compound .
Properties
IUPAC Name |
tert-butyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O3/c1-10(2)12(16)13(19)18-8-6-7-11(18)9-17-14(20)21-15(3,4)5/h10-12H,6-9,16H2,1-5H3,(H,17,20)/t11?,12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFVRMHLHJWKMK-KIYNQFGBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1CNC(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCCC1CNC(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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